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ferrocin D

Cat. No.: B1176714
CAS No.: 147172-13-2
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Description

Historical Trajectory and Foundational Discoveries in Organometallic Chemistry

The emergence of ferrocene (B1249389) in the early 1950s marked a transformative period in organometallic chemistry libretexts.org. Its accidental discovery, reported independently by two groups in 1951, presented a structural puzzle that challenged the prevailing understanding of chemical bonding wikipedia.orglibretexts.org. This unexpected stability and reactivity spurred intense research efforts to elucidate its molecular architecture wikipedia.orglibretexts.org.

Elucidation of the Sandwich Structure and its Significance

The key to understanding ferrocene's unusual properties lay in the determination of its structure. In 1952, the "sandwich" structure was independently deduced and reported by three different groups wikipedia.org. This novel arrangement, where an iron atom is situated symmetrically between two cyclopentadienyl (B1206354) rings, was unlike anything previously seen in chemistry wikipedia.orgresearchgate.netthieme.de. This discovery was profoundly significant as it introduced the concept of metal atoms bonding simultaneously to the π electron systems of aromatic rings, a departure from traditional sigma bonding in organometallic compounds magritek.com. The elucidation of this sandwich structure was so impactful that it contributed to Geoffrey Wilkinson and Ernst Otto Fischer being awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on organometallic sandwich compounds wikipedia.orguga-editions.comthieme.de.

Impact on the Development of Organometallic Chemistry

The discovery and structural characterization of ferrocene initiated a rapid expansion of organometallic chemistry researchgate.netnih.gov. It provided a crucial impetus for the development of the field as a distinct sub-discipline libretexts.org. Ferrocene's unexpected stability and the novel bonding concept it represented opened up new avenues for research into metal-carbon interactions and the synthesis of a wide range of new organometallic compounds acs.org. The excitement generated by ferrocene led to the discovery of many analogues, known as metallocenes, further fueling the growth of the discipline wikipedia.orgresearchgate.net.

Theoretical Frameworks Governing Bonding and Stability in Ferrocene Systems

The exceptional stability of ferrocene, being unaffected by air, water, and strong bases, and stable up to 400 °C, necessitated the development of new theoretical models to explain its bonding wikipedia.org. The bonding in ferrocene is described in terms of interactions between the d-orbitals of the central iron(II) ion and the π-orbitals of the two cyclopentadienyl rings magritek.com. Each cyclopentadienyl ring formally carries a negative charge (C₅H₅⁻) and contributes six π-electrons, making them aromatic according to Hückel's rule wikipedia.org. The iron center is considered to be in the +2 oxidation state, contributing six d-electrons wikipedia.org. This arrangement leads to the complex attaining an 18-electron configuration, a state often associated with high stability in organometallic compounds wikipedia.org. Theoretical calculations, including density functional theory (DFT), have been employed to understand the bonding nature and predict properties of ferrocene and its derivatives researchgate.netacs.org. These studies indicate strong covalent bonding between the iron and the cyclopentadienyl rings, with spd-π interaction playing a significant role oup.comaip.org.

Scope and Research Imperatives for Current and Future Ferrocene Derivative Studies

The unique combination of high chemical stability, amenability to diverse synthetic modifications, well-defined steric properties, and tunable redox behavior makes the ferrocene unit an extremely versatile platform for research researchgate.net. Ferrocene derivatives have found applications in numerous scientific disciplines, including catalysis, materials science, electrochemistry, and medicinal chemistry acs.orgnih.govamericanjournal.org.

Current research on ferrocene derivatives focuses on several key areas. Advances in synthetic methodologies continue to provide efficient routes to new derivatives with tailored functionalities americanjournal.org. The exploration of ferrocene in materials science includes its use in redox-dynamic polymers, dendrimers, and as components in electrochemical sensors and energy storage devices acs.orgtitech.ac.jpnih.gov. Its reversible redox behavior is particularly valuable in electrochemistry wikipedia.orgacs.orgtitech.ac.jp.

Properties

CAS No.

147172-13-2

Molecular Formula

C15H24ClNO2

Synonyms

ferrocin D

Origin of Product

United States

Advanced Synthetic Methodologies for Ferrocene Derivatives

Diversification of Ferrocene (B1249389) Core Functionalization Strategies

The functionalization of the ferrocene core is crucial for tuning its electronic, steric, and chiral properties. Modern synthetic methods have enabled precise control over the introduction of various substituents onto the cyclopentadienyl (B1206354) rings.

Regioselective and Stereoselective Functionalization Approaches

Controlling the position and spatial orientation of substituents on the ferrocene rings is paramount for creating derivatives with specific functions.

Regioselectivity in ferrocene chemistry often relies on directed metalation, where a directing group guides the deprotonation and subsequent functionalization to a specific position, typically the ortho position. This strategy has been extensively used to synthesize 1,2-disubstituted ferrocenes. acs.org Recent advancements have focused on transition-metal-catalyzed C-H bond activation, providing an atom- and step-economical route to functionalized ferrocenes. researchgate.net For instance, palladium-catalyzed methodologies have been developed for the chemo- and regioselective oxidative cross-coupling of ferrocene with toluene (B28343) derivatives.

Stereoselectivity is critical in the synthesis of chiral ferrocenes, which are widely used as ligands in asymmetric catalysis. The iodofunctionalization of ferrocenylallene with carboxylic acids, phenols, and alcohols proceeds with high regio- and stereoselectivity, influenced by the bulky ferrocene group. nih.govfigshare.com This reaction yields ferrocene-containing β-iodoallylic esters and ethers, which are valuable synthetic intermediates. nih.govfigshare.com

Table 1: Examples of Regio- and Stereoselective Functionalization Reactions
Reaction TypeCatalyst/ReagentKey FeatureProduct Type
Directed ortho-MetalationBuLi/Directing GroupHigh regioselectivity for 1,2-disubstitutionOrtho-functionalized ferrocenes
Palladium-Catalyzed C-H ActivationPd catalystRegioselective C-H functionalizationAryl or alkyl substituted ferrocenes
Iodofunctionalization of FerrocenylalleneMolecular IodineHigh regio- and stereoselectivityβ-iodoallylic ferrocene esters/ethers nih.govfigshare.com

Multi-Substitution and Ansa-Ferrocene Synthesis

The introduction of multiple substituents on the ferrocene core leads to derivatives with complex structures and functionalities. Strategies for synthesizing multi-substituted ferrocenes often involve sequential functionalization steps. For example, 1,2-dihaloferrocenes serve as important starting materials for the synthesis of other 1,2-disubstituted ferrocenes. researchgate.net

Ansa-ferrocenes , also known as [n]ferrocenophanes, are a special class of ferrocene derivatives where the two cyclopentadienyl rings are connected by a bridge. mdpi.com This structural constraint can enhance the biological properties of the resulting compounds compared to their non-bridged analogues. mdpi.com The synthesis of ansa-ferrocenes is often more challenging due to the need for advanced synthetic protocols to construct the bridging linker. mdpi.com

Chiral Ferrocene Derivative Synthesis

Chiral ferrocene derivatives, particularly those exhibiting planar chirality, are highly valuable as ligands in asymmetric catalysis. chinesechemsoc.org The development of efficient methods for their synthesis has been a significant area of research.

Transition-metal-catalyzed asymmetric C-H functionalization has emerged as a powerful tool for the enantioselective synthesis of planar chiral ferrocenes. chinesechemsoc.org For example, the first catalytic and enantioselective C-H direct acylation of ferrocene derivatives has been developed, providing access to 2-acyl-1-dimethylaminomethylferrocenes with high yields and enantiomeric excesses. acs.org These compounds can be readily converted into various chiral ligands. acs.org Cobalt-catalyzed asymmetric synthesis has also been employed to construct planar chiral ferrocene thioamides via C(sp²)–C(sp³) bond formation. chinesechemsoc.org

Conjugation and Hybridization Techniques

The conjugation of ferrocene to biomolecules and polymers has led to the development of novel hybrid materials with unique properties and applications in sensing, drug delivery, and materials science.

Synthesis of Ferrocene-Peptide Conjugates

Ferrocene-peptide conjugates combine the redox properties of ferrocene with the structural and functional diversity of peptides. rsc.org These conjugates have been designed to mimic protein secondary structures and have applications in biosensing. rsc.orgresearchgate.net

The synthesis of ferrocene-peptide conjugates typically involves the coupling of ferrocenecarboxylic acid or its derivatives with amino acids or peptide fragments. researchgate.netrsc.org Solid-phase peptide synthesis (SPPS) techniques have been adapted for the synthesis of asymmetric ferrocene bioconjugates, which helps to circumvent challenges such as side reactions and the formation of polymeric species. nih.gov

Table 2: Synthetic Approaches for Ferrocene-Peptide Conjugates
Synthetic MethodStarting Ferrocene DerivativeCoupling ReagentKey Advantage
Solution-phase coupling1,1'-Ferrocenedicarboxylic acidTBTU/DIEAVersatile for various peptide sequences researchgate.net
Solid-phase synthesis1'-Fmoc-amino-ferrocene-1-carboxylic acidStandard SPPS reagentsAvoids side reactions and simplifies purification nih.gov

Ferrocene-Polymer Hybrid System Design

Incorporating ferrocene units into polymer structures results in redox-active materials with tunable properties. Ferrocene can be incorporated into the polymer main chain or attached as a pendant group. cmu.edu

Polymers with pendant ferrocene units are often synthesized by the polymerization of ferrocene-containing monomers. rsc.org These materials have applications as redox-responsive systems, where the reversible oxidation of the ferrocene/ferrocenium (B1229745) couple can be used to switch the material's properties, such as charge, polarity, and hydrophilicity. rsc.org Ferrocene-based hyperbranched polymers have also been synthesized and show promise as electroactive materials in batteries and for water treatment. rsc.org

Incorporation into Supramolecular Building Blocks

The unique structural and electronic properties of ferrocene, such as its defined geometry, redox activity, and rotational freedom of the cyclopentadienyl (Cp) rings, make it an exceptional component for the design of supramolecular architectures. fu-berlin.demdpi.com Scientists have developed various strategies to incorporate ferrocene into larger, self-assembling systems, leading to materials with novel functions.

One prominent approach involves the synthesis of ferrocene-based polymers and dendrimers . These macromolecules can be constructed through methods like the grafting of ferrocene units onto the terminal ends of branched polymers or by assembling dendritic wedges onto a ferrocene core. tandfonline.comtandfonline.com For instance, a series of dendrimers encapsulating a ferrocene core has been synthesized and their electrochemical properties studied, demonstrating their potential as sensors. tandfonline.com These polymers often feature redox-active ferrocene units and binding sites (e.g., amides) that enable supramolecular recognition of guest molecules through interactions like hydrogen bonding. tandfonline.com

Another innovative strategy is the fabrication of ferrocene-containing macrocycles and cages . A solvent-free mechanochemical approach has been developed for the rapid synthesis of organic cage compounds incorporating ferrocene. rsc.orgnih.gov This method, which involves grinding the reactants together, is significantly faster than traditional solution-based syntheses and offers a more environmentally friendly route to these complex structures. rsc.orgnih.gov These cages exhibit interesting structural diversity due to the rotational freedom of the ferrocene unit. nih.gov Furthermore, ferrocene-containing macrocycles have been designed as receptors for anion sensing. scienceinfo.comresearchgate.net The redox potential of the ferrocene unit in these systems can be modulated by the binding of an anion, allowing for electrochemical detection. researchgate.net

The table below summarizes representative examples of ferrocene-based supramolecular building blocks and their synthetic methodologies.

Building Block TypeSynthetic MethodologyKey Features
Ferrocene-based PolymersGrafting of terminal units; Attachment of dendrimers to a ferrocene core. tandfonline.comRedox-active; Possess guest binding sites for supramolecular recognition. tandfonline.com
Ferrocene-containing CagesSolvent-free mechanochemistry (grinding). rsc.orgnih.govRapid synthesis; Structural diversity due to ferrocene rotation. rsc.orgnih.gov
Ferrocene-based MacrocyclesMulti-step organic synthesis. researchgate.netCapable of anion binding and electrochemical sensing. researchgate.net
Ferrocene-PseudopeptidesStandard peptide coupling techniques. nih.govExhibit strong π-π stacking interactions involving the ferrocene moiety. nih.gov

Fabrication of Ferrocene-Metal Complexes

The functionalization of ferrocene with coordinating ligands has paved the way for the synthesis of a wide array of multinuclear and heterobimetallic complexes. These complexes are of significant interest due to the potential for cooperative effects between the different metal centers, leading to unique catalytic, electronic, and magnetic properties.

A variety of synthetic strategies have been employed to create these sophisticated molecules. One common approach involves the preparation of ferrocene-based ligands, which are then used to chelate other metal ions. For example, ferrocene-based bisphosphine-diamine ligands have been utilized to synthesize heterobimetallic complexes containing both iron (from ferrocene) and other metals like palladium, platinum, copper, or magnesium. acs.org The coordination environment of the second metal can be controlled by the specific design of the ligand, allowing for the creation of complexes with distinct geometries and reactivities. acs.org

Another method involves the direct reaction of functionalized ferrocenes with metal precursors. For instance, a ferrocene-functionalized cyclopalladated complex was synthesized by reacting acetylferrocene (B1663952) with a chiral amine, followed by a reaction with palladium(II) acetate. nih.gov Similarly, ferrocene-containing thiazolidine (B150603) metal complexes have been prepared from ferrocene-based carbamate (B1207046) precursors. nih.gov The synthesis of a hetero-bimetallic zinc(II)-terpyridyl-based complex containing ferrocene units has also been reported, where a modified complexation reaction was developed to avoid the oxidation of the ferrocene moiety. mdpi.com

The following table presents selected examples of ferrocene-metal complexes and their synthetic routes.

Complex TypeSynthetic ApproachMetals Involved
Heterobimetallic Bisphosphine-Diamine ComplexesCoordination of a ferrocene-based ligand to a second metal salt. acs.orgFe, Pd, Pt, Cu, Mg
Cyclopalladated Ferrocene ComplexReaction of acetylferrocene with a chiral amine and Pd(OAc)₂. nih.govFe, Pd
Ferrocene-Thiazolidine ComplexesConversion of ferrocene to a carbamate precursor followed by complexation. nih.govFe, other transition metals
Ferrocene-Terpyridyl Zinc ComplexReaction of a sodium salt of a ferrocene-containing ligand with ZnCl₂. mdpi.comFe, Zn

Methodological Advancements in High-Yield and Scalable Synthesis

A significant challenge in the practical application of ferrocene derivatives is the development of synthetic methods that are not only efficient in terms of chemical yield but also scalable for larger-scale production. Recent research has focused on addressing these challenges through innovative synthetic strategies.

A major breakthrough has been the application of flow chemistry for the synthesis of functionalized ferrocene derivatives. fu-berlin.desemanticscholar.orgacs.orgresearchgate.netnih.gov A scalable and safe synthesis of functionalized 1,1'- and 1,2-ferrocenyl azides has been developed using a flow protocol. semanticscholar.orgacs.org This method involves a halogen-lithium exchange followed by reaction with tosyl azide. The use of a flow reactor significantly reduces the reaction time to minutes and, crucially, avoids the accumulation of potentially hazardous intermediates, such as explosive azides. fu-berlin.desemanticscholar.orgacs.orgresearchgate.net This continuous process allows for a safer and more efficient production of these valuable synthetic precursors, which can be readily converted to ferrocenyl amines. semanticscholar.orgacs.org

The use of solvent-free reaction conditions , as seen in the mechanochemical synthesis of ferrocene-containing organic cages, also represents a significant methodological advancement. rsc.orgnih.gov This approach not only dramatically accelerates the reaction rate but also reduces the environmental impact by eliminating the need for large quantities of solvents. rsc.orgnih.gov

These advancements are crucial for transitioning ferrocene chemistry from the laboratory to industrial applications, enabling the production of these complex molecules in a more sustainable and economical manner.

Comprehensive Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Complex Ferrocene (B1249389) Derivatives

Diverse spectroscopic methods offer unique insights into the electronic and molecular structure of ferrocene derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

NMR spectroscopy is a powerful tool for the structural characterization of ferrocene derivatives in solution and solid states. 1H NMR is commonly used, with the ten equivalent aromatic protons in unsubstituted ferrocene typically appearing as a singlet. wikipedia.org 13C NMR provides information about the carbon framework. wikipedia.orguni-freiburg.denih.gov Advanced 2D NMR techniques such as HETCOR (Heteronuclear Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are invaluable for assigning complex spectra and elucidating connectivity within substituted ferrocene systems. uni-freiburg.de

Solid-state NMR, including Magic Angle Spinning (MAS) NMR, is employed to study the structure and dynamics of ferrocene complexes in the solid phase. wikipedia.orgnih.gov Investigations using solid-state 13C NMR on ferrocene at cryogenic temperatures have shown that the molecule undergoes rotation about its 5-fold symmetry axis even at low temperatures. nih.gov Furthermore, the analysis of H/D isotope effects on 1H, 2H, and 31P NMR chemical shifts can provide detailed information about molecular structure, including the presence and nature of hydrogen bonds in ferrocene derivatives. uni-freiburg.denih.gov

High-Resolution Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the compound. These methods are used for structural characterization and to identify specific functional groups and their interactions within ferrocene derivatives. uni-freiburg.deguidetopharmacology.orglgcstandards.comnih.govnih.govlgcstandards.comataman-chemicals.comdepth-first.com

IR spectroscopy can reveal differences in the vibrational modes associated with different conformers of ferrocene. ataman-chemicals.com Studies using Fourier-transform infrared (FT-IR) spectroscopy are employed to identify important vibrational bands and can confirm the presence of intramolecular interactions like hydrogen bonds. uni-freiburg.denih.gov Raman spectroscopy is also utilized, for instance, in the characterization of ferrocene incorporated into composite materials. lgcstandards.comdepth-first.com

X-ray Crystallography for Solid-State Molecular Geometry

For ferrocene derivatives, X-ray crystallography can reveal the conformation in the crystal lattice and identify intermolecular interactions such as pi-pi stacking between ferrocenyl moieties and aromatic rings. nih.gov It can also be used to study structural changes associated with processes like solid-state electron transfer. Analysis of Fe-C bond lengths and the distance between the iron atom and the centroid of the cyclopentadienyl (B1206354) rings can help differentiate between ferrocene (Fe(II)) and ferrocenium (B1229745) (Fe(III)) species in the solid state.

Muon Spin Spectroscopy for Radical Characterization

Muon Spin Spectroscopy (μSR) is a technique sensitive to local magnetic fields and is used to study paramagnetic species, including radicals formed by the reaction of muonium (Mu), a light isotope of hydrogen, with molecules like ferrocene.

μSR allows for the characterization of muoniated ferrocenyl radicals by measuring muon hyperfine coupling constants (hfcc) and muon spin relaxation rates as a function of temperature. These measurements can provide insights into the site of muonium addition and the local environment and dynamics within the radical species.

Mössbauer Spectroscopy for Iron Oxidation State and Spin State

Mössbauer spectroscopy, specifically 57Fe Mössbauer spectroscopy for iron-containing compounds, is a valuable technique for determining the oxidation state, spin state, and local electronic environment of the iron atom.

For ferrocene, Mössbauer spectroscopy confirms the +2 oxidation state of the iron center. The technique provides parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ), which are sensitive to the s-electron density at the iron nucleus and the electric field gradient, respectively. These parameters provide crucial information about the bonding and symmetry around the iron atom in ferrocene derivatives. Mössbauer spectroscopy can also be used to study magnetic ordering in iron-containing materials.

Conformational Dynamics and Energetics of Ferrocene Derivatives

The conformational behavior of ferrocene derivatives involves the relative orientation of the cyclopentadienyl rings, which can exist in eclipsed (D5h) or staggered (D5d) conformations. ataman-chemicals.com The conformational preferences and dynamics are influenced by temperature, the surrounding environment (solution or solid state), and the nature of substituents on the cyclopentadienyl rings.

Conformational analysis is approached through a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT). guidetopharmacology.org While early models often considered single or mixed populations of eclipsed and staggered conformers, dynamic vibrational IR spectroscopy at varying temperatures suggests a more complex picture involving a reaction coordinate model for describing conformational changes. ataman-chemicals.com

Studies using techniques like variable-temperature NMR and Muon Spin Spectroscopy can provide experimental evidence for conformational dynamics, such as the torsional motion of the cyclopentadienyl rings. Steric interactions introduced by bulky substituents can significantly influence the conformational landscape, potentially favoring staggered arrangements to minimize repulsion. Intramolecular interactions, such as hydrogen bonding, can also play a significant role in determining the preferred conformations of substituted ferrocene derivatives. uni-freiburg.deguidetopharmacology.orgnih.gov X-ray Absorption Fine Structure (XAFS) spectroscopy has also been used to provide evidence for specific conformers in frozen solutions.

Analysis of Eclipsed vs. Staggered Conformations

The conformational analysis of ferrocene, the core structure within ferrocin D, focuses on the relative orientation of the two cyclopentadienyl rings. The two primary conformers are the eclipsed (D₅h) and staggered (D₅d) forms. wikipedia.orgunimelb.edu.au Theoretical calculations, particularly using DFT, consistently indicate that the eclipsed conformer of ferrocene is slightly more stable in a vacuum compared to the staggered conformer. nih.govresearchgate.netunimelb.edu.au The energy difference between these conformers is notably small. unimelb.edu.aunih.gov

Experimental studies using techniques like gas-phase electron diffraction and IR spectroscopy have also provided insights into the preferred conformation. wikipedia.orgunimelb.edu.auresearchgate.netunimelb.edu.au For instance, IR spectroscopy in the region of 450–500 cm⁻¹ has been identified as a sensitive method to differentiate between the eclipsed and staggered conformers of ferrocene. unimelb.edu.auresearchgate.netunimelb.edu.au The eclipsed conformer exhibits a characteristic vibrational frequency splitting in this region. unimelb.edu.auresearchgate.net While early IR measurements sometimes suggested the dominance of the staggered conformer in the condensed phase, more recent studies, supported by DFT calculations, indicate that the eclipsed conformer can dominate in solution. researchgate.netresearchgate.netunimelb.edu.au

Despite the theoretical prediction of the eclipsed conformer being the true minimum structure in a vacuum, the small energy barrier means that both conformers can be present, and the observed conformation can be influenced by the environment. unimelb.edu.aunih.gov Some research even suggests that a single conformer model or a simple mixture of Boltzmann populations of the two conformers may not fully explain the dynamic behavior observed across different temperatures and phases. iucr.orgresearchgate.net

Solvent Effects on Conformational Preferences

Solvent effects play a significant role in the conformational preferences of ferrocene derivatives. Studies on ferrocene itself have shown that the solvent environment can influence the relative stability of the eclipsed and staggered conformers. researchgate.netunimelb.edu.auunimelb.edu.au

Combined experimental (FTIR) and theoretical (DFT) studies have investigated the effect of various solvents, both non-polar (e.g., tetrachloromethane, n-hexane) and polar (e.g., acetonitrile, dichloromethane, tetrahydrofuran, 1,4-dioxane), on the conformation of ferrocene. researchgate.netunimelb.edu.auunimelb.edu.au These studies suggest that solvent effects can enhance the dominance of the eclipsed (D₅h) ferrocene conformer in solutions. researchgate.netunimelb.edu.au The IR spectral profiles in the 400-500 cm⁻¹ region show different patterns in the gas phase compared to solutions, which is attributed to the influence of the solvent on the conformer populations. researchgate.netunimelb.edu.au

Theoretical calculations, such as those employing energy decomposition analysis (EDA) with solvation models, indicate that solvation can alter the electrostatic and quantum mechanical contributions to the interaction energy between the ferrocene conformers. researchgate.netunimelb.edu.au This can lead to a larger steric energy in solvents, further favoring the eclipsed conformation. researchgate.netunimelb.edu.au Different solvation models (e.g., PCM, SMD) can yield varying predictions regarding the subtle distortions and symmetry lowering of the conformers in solution. unimelb.edu.au

Advanced Chiroptical Spectroscopy for Enantiomeric Characterization

ECD spectroscopy is sensitive to electronic transitions and can provide information about the absolute configuration and conformation of chiral molecules in solution. unibo.itnih.govacs.orgacs.org For ferrocene-containing compounds, the ferrocene chromophore can exhibit CD activity in the visible range due to metal-centered d–d transitions when placed in a chiral environment. acs.org The sign and intensity of the observed CD signals can be correlated with the molecular structure and conformation, including the dihedral angles and the helicity of the molecule. unibo.itacs.org

Research on chiral ferrocene derivatives and ferrocene-conjugated peptides has utilized CD spectroscopy to study conformational preferences and chirality organization in both solution and solid states. mdpi.comunibo.itirb.hrnih.govacs.org For example, studies on ferrocene dipeptides have shown that intramolecular hydrogen bonding can induce chirality-organized structures, which are reflected in their CD spectra. nih.gov Furthermore, changes in solvent or temperature can lead to conformational transformations that are accompanied by changes or even inversion of chiroptical activity, as observed by CD spectroscopy. unibo.itacs.org

VCD spectroscopy provides complementary information by probing vibrational transitions, offering detailed insights into the three-dimensional structure and conformation of chiral molecules. unibo.it The combination of ECD and VCD with theoretical calculations (e.g., time-dependent DFT for ECD) is a robust approach for the comprehensive chiroptical characterization and conformational analysis of complex chiral systems like ferrocene-containing peptides. unibo.itacs.orgacs.org

Advanced chiroptical techniques have also been explored for sensing applications involving ferrocene. Homochiral molecular receptors have been designed to form complexes with ferrocene, and the binding event can be detected and characterized using chiroptical spectroscopy, demonstrating the utility of these methods for selective recognition. rsc.orgnsf.gov

In Depth Investigation of Chemical Reactivity and Transformation Mechanisms

Redox Chemistry and Electron Transfer Processes in Ferrocene (B1249389) Systems

Ferrocene systems exhibit fascinating redox chemistry, primarily involving a reversible one-electron oxidation process. wikipedia.orgnih.govarxiv.org This characteristic redox behavior has been extensively utilized to control electron-transfer processes in various electrochemical and photochemical systems. wikipedia.org Ferrocene acts as an electron donor and can participate in catalytic cycles involving electron transfer. nih.govnih.gov The ability of ferrocene and its derivatives to function as a redox medium promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses. nih.gov

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of ferrocene is well-characterized, with ferrocene undergoing a one-electron oxidation to form the ferrocenium (B1229745) cation (Fc⁺). wikipedia.orgnih.govresearchgate.net This reversible oxidation is often used as a standard in electrochemistry. wikipedia.orgnih.gov The standard potential of the ferrocene-ferrocenium couple is dependent on specific electrochemical conditions, including the nature of the solvent, the type of supporting electrolyte, and the substituents attached to the ferrocene molecule. wikipedia.orgpreprints.org Electron-donating substituents on the cyclopentadienyl (B1206354) rings can increase electron density around the iron atom, making oxidation more favorable and shifting the redox potential to more negative values. preprints.orgmdpi.com Conversely, electron-withdrawing groups extract electron density, making the iron center less prone to lose an electron and shifting the redox potential to more positive values. preprints.orgmdpi.com

Cyclic voltammetry is a common technique used to study the electrochemical properties and determine the redox potentials of ferrocene derivatives. acs.orgnih.govmdpi.com Studies have shown that the formal potential (E⁰′) of ferrocene derivatives can vary significantly depending on the substituents. acs.orgnih.gov For example, decamethyl ferrocene has an oxidation potential lower than ferrocene, while acetyl ferrocene has a higher oxidation potential. nih.gov

Here is a table illustrating the variation in redox potentials for some substituted ferrocene derivatives:

CompoundRedox Potential (vs SCE)Citation
Ferrocene (Fc)+0.403 V acs.org
Decamethylferrocene (Me₁₀Fc)-0.096 V acs.org
Acetylferrocene (B1663952) (AcFc)Higher than Fc nih.gov

Note: Potentials are approximate and can vary based on experimental conditions.

Heterogeneous Electron Transfer Kinetics

Heterogeneous electron transfer kinetics, which involve electron transfer at the interface between an electrode and a ferrocene-containing solution or film, are crucial for understanding electrochemical processes. nih.gov Ferrocene serves as a valuable redox probe for investigating these dynamics. nih.gov The kinetics of electron transfer and electrochemical reversibility are strongly influenced by the nature of the working electrode. nih.gov

Studies on ferrocene-terminated self-assembled monolayers (SAMs) on gold electrodes, sometimes co-adsorbed with single-walled carbon nanotubes (SWCNTs), have investigated electron transfer dynamics. csir.co.za Factors such as the location of ferrocene species, their proximity and interactions, and electrostatic interactions between charged species and the modified electrodes can influence electron transfer rate constants. csir.co.za The mass-transport and heterogeneous electron-transfer kinetics of the ferrocene/ferrocenium process have also been studied in ionic liquids, showing that the diffusion coefficient is inversely proportional to the viscosity of the medium. acs.orgresearchgate.net

Reversible Oxidation to Ferrocenium Cations

Ferrocene undergoes a reversible one-electron oxidation to form the ferrocenium cation, [Fe(C₅H₅)₂]⁺. wikipedia.orgresearchgate.netacs.org This process is chemically and electrochemically reversible, with an extremely fast electron transfer rate. als-japan.com The ferrocenium cation (Fc⁺) is the oxidized counterpart of ferrocene and is significantly more reactive than neutral ferrocene. nih.gov Ferrocenium salts, such as ferrocenium tetrafluoroborate, are common reagents and are sometimes used as one-electron oxidizing agents. wikipedia.orgwikipedia.org The reversible nature of the ferrocene/ferrocenium redox couple allows for its participation in catalytic cycles and its use as a standard in electrochemistry. nih.govals-japan.com

Coordination Chemistry and Metal-Ligand Interactions

Ferrocene and its derivatives play a significant role in coordination chemistry, acting as versatile ligands due to their unique electronic characteristics and structural properties. researchgate.nettandfonline.comresearchgate.net The cyclopentadienyl ligand in ferrocene can bind to metals in various hapticities, although the η⁵ (pentahapto) mode is most common in ferrocene itself. libretexts.org The rich coordination chemistry of ferrocene metalloligands is heavily influenced by the substituents attached to the cyclopentadienyl rings. researchgate.netacs.org

Design and Synthesis of Ferrocene-Based Ligands

The design and synthesis of ferrocene-based ligands have been an active area of research, driven by their applications in catalysis, sensing, and materials science. arxiv.orgmdpi.comresearchgate.net Ferrocene's stability and ease of functionalization at the cyclopentadienyl rings make it a suitable building block for designing switchable functional systems. researchgate.net Various synthetic strategies are employed, including lithiation and quench methodology, and electrophilic aromatic substitution reactions on the cyclopentadienyl rings. researchgate.net

Chiral ferrocenyl phosphines, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and Josiphos ligands, are widely used as ligands in transition-metal catalyzed reactions, including asymmetric hydrogenation. wikipedia.orgmdpi.com The introduction of different functional groups, such as phosphines, amines, or amidinates, to the ferrocene scaffold allows for the creation of ligands with tailored steric and electronic properties. researchgate.netacs.orgmdpi.com Multiferrocene ligands, containing at least two ferrocene units, are also of interest for their unique redox activity and planar chirality. nih.gov

Metallosupramolecular Assembly Formation

Ferrocene-based ligands are employed in the construction of metallosupramolecular assemblies. nih.govresearchgate.netmdpi.comnih.gov The rotational flexibility of the ferrocene unit in 1,1′-disubstituted ferrocene ligands can lead to the formation of diverse structural types of metallosupramolecular architectures upon self-assembly with metal ions. researchgate.netnih.govtandfonline.com

The self-assembly of ferrocene-linked bis-bidentate ligands with metal ions like Cu(I), Ag(I), and Pd(II) can result in coordination polymers or discrete metallomacrocyclic architectures, such as [1+1] or [2+2] molecular squares. researchgate.netnih.govcapes.gov.br The electrochemical properties of these redox-active metallosupramolecular assemblies can be examined using techniques like cyclic voltammetry. researchgate.netnih.gov The design of ligands with specific geometries and coordinating units is crucial for directing the self-assembly process and forming desired supramolecular structures. researchgate.nettandfonline.com

Chelation and Bridging Coordination Modes

Ferrocins, such as ferrocin D, exhibit chelation through the presence of hydroxamate moieties within their cyclic peptide structure. These hydroxamate groups are capable of binding to the ferric ion, forming a stable octahedral iron complex. ereztech.com The coordination involves the oxygen atoms of the hydroxamate functional groups ligating to the central iron(III) atom. This chelation is fundamental to the structure and likely the function of this compound as an iron-containing peptide. While chelation of the ferric ion by hydroxamate groups is a defined coordination mode in this compound, information regarding bridging coordination modes specifically for this compound is not available in the consulted literature.

Catalytic Reaction Pathways and Mechanisms

Extensive research has explored the catalytic applications of ferrocene and a wide range of its derivatives in various organic transformations, polymerization reactions, and redox-mediated processes. fishersci.fiwikipedia.orgamericanelements.com However, based on the currently available literature, there is no specific information detailing the catalytic reaction pathways or mechanisms involving this compound.

Asymmetric Catalysis Mediated by Chiral Ferrocene Ligands

While chiral ferrocene ligands are well-established in asymmetric catalysis, specific research on asymmetric catalysis mediated by this compound or its potential as a chiral ligand is not available in the consulted literature.

Redox-Switchable Catalysis

The ferrocene moiety is known for its reversible redox behavior, which can be exploited in redox-switchable catalysis involving ferrocene derivatives. wikipedia.orgamericanelements.com However, there is no information available regarding redox-switchable catalysis specifically utilizing this compound.

Catalysis in Polymerization and Organic Transformations

Ferrocene derivatives have been investigated for their roles as catalysts in polymerization and various organic transformations. fishersci.fiwikipedia.orgamericanelements.com Nevertheless, the catalytic activity of this compound in polymerization or other organic transformations is not described in the consulted literature.

Oxygen Evolution Catalysis

Certain metal complexes and organic molecules, including some based on ferrocene scaffolds, have been explored as catalysts for the oxygen evolution reaction. However, information regarding the role or activity of this compound in oxygen evolution catalysis is not available.

Supramolecular Interactions and Self-Assembly Processes

Host-Guest Chemistry with Macrocyclic Receptors

This compound, as a ferrocene derivative, is expected to engage in host-guest interactions with various macrocyclic receptors. Ferrocene (Fc) and its derivatives are widely recognized as versatile guest molecules in supramolecular chemistry due to their unique structural features, size, shape, hydrophobicity, and importantly, their redox-responsive nature. researchgate.netrsc.orgresearchgate.netresearchgate.net These properties enable them to form stable inclusion complexes with a variety of macrocyclic hosts, including cyclodextrins (CDs), pillararenes (PAs), cucurbiturils (CBs), and calixarenes (CAs). researchgate.netrsc.orgresearchgate.netresearchgate.netnih.govthno.orgnih.govwikipedia.org

The driving forces for the formation of these host-guest complexes typically involve non-covalent interactions such as hydrophobic effects, van der Waals forces, and CH-π interactions. wikipedia.org A key aspect of the host-guest chemistry involving ferrocene derivatives is the significant change in binding affinity upon oxidation of the ferrocene core (Fc) to the ferrocenium ion (Fc⁺). researchgate.netrsc.orgresearchgate.net This redox event alters the charge and hydrophilicity of the guest molecule, leading to disparate binding behaviors with different macrocycles. rsc.org

For example, β-cyclodextrin (β-CD) generally exhibits strong binding to the neutral, reduced form of ferrocene in aqueous solutions. Upon oxidation to the positively charged ferrocenium ion, the binding affinity with β-CD decreases significantly due to increased hydrophilicity. rsc.org Conversely, some macrocycles, such as pillar acs.orgarene (PA acs.org), have been shown to exhibit stronger binding to the oxidized ferrocenium ion in organic solvents compared to the reduced ferrocene form. rsc.org

This redox-tunable binding affinity is a crucial feature that allows ferrocene derivatives to be utilized in the construction of "smart" supramolecular systems and materials. rsc.org The ability to control the association and dissociation of the ferrocene guest with the macrocyclic host through redox stimuli enables the development of materials with switchable properties, such as responsive supramolecular gels that undergo gel-sol transitions or exhibit tunable swelling-shrinking behavior. researchgate.netrsc.org

Research findings highlight the importance of the specific macrocycle structure and the nature of the ferrocene derivative in determining the strength and selectivity of the host-guest interaction. Various studies have investigated the binding constants between different macrocycles and ferrocene derivatives, demonstrating a wide range of affinities depending on the host-guest pair and the environmental conditions.

While specific binding data for this compound is not available in the provided search results, the general principles established for ferrocene derivatives in host-guest chemistry with macrocyclic receptors are directly applicable. The incorporation of the ferrocene moiety within the structure of this compound suggests its potential to participate in similar redox-responsive host-guest interactions, which could be leveraged for the design of functional supramolecular assemblies and materials.

Dissipative Self-Assembly of Redox-Responsive Networks

Dissipative self-assembly (DSA) is a process where ordered structures and materials are formed and maintained far from thermodynamic equilibrium through the continuous consumption of energy or matter (fuel). acs.orgacs.orgub.eduub.eduosti.gov This contrasts with conventional self-assembly, which typically leads to thermodynamically stable structures. DSA is a fundamental principle in many biological systems, enabling functions like self-healing and adaptability. ub.edu

Ferrocene derivatives have emerged as valuable building blocks for constructing synthetic dissipative self-assembling systems, particularly those responsive to redox stimuli. acs.orgacs.orgub.eduub.edu The facile and reversible redox chemistry of the ferrocene unit makes it an ideal component for designing systems where the assembly and disassembly processes can be controlled by the presence and consumption of chemical fuels (oxidants or reductants). researchgate.netacs.orgacs.orgub.edu

In these systems, the redox state of the ferrocene derivative dictates its properties, such as charge and hydrophobicity, which in turn influence its ability to self-assemble. acs.org For instance, a ferrocenyl surfactant might assemble into micelles or vesicles in its reduced, more hydrophobic state, while oxidation to the hydrophilic ferrocenium form can lead to disassembly. acs.org

The dissipative nature is introduced by coupling the redox transformation of the ferrocene derivative to a chemical reaction network that consumes a fuel. acs.orgacs.orgub.eduresearchgate.net This fuel-driven process maintains the system in a non-equilibrium state, allowing for the transient formation and existence of self-assembled structures. As the fuel is consumed, the system returns to its equilibrium state, leading to the disassembly of the structures. acs.orgub.eduub.edu

Research has demonstrated the use of various fuels and catalysts to drive the dissipative self-assembly of ferrocene-based systems. Examples include using oxidizing agents like H₂O₂ or enzymes such as oxidase-like enzymes and glucose oxidase (GOx) to control the oxidation of ferrocenyl derivatives. acs.orgacs.orgnih.gov By carefully selecting the fuel and controlling the reaction kinetics, the lifetime and dynamics of the self-assembled structures can be regulated. acs.orgub.edu

Studies on ferrocene-functionalized silica (B1680970) particles and ferrocenyl surfactants illustrate the application of redox-responsive DSA in creating dynamic colloidal systems and transient assemblies. acs.orgub.edu These systems can exhibit properties like time-controlled capture and release of cargo, such as DNA, by cycling the redox state of the ferrocene units. acs.orgacs.orgnih.gov

Mechanistic Studies of Biological Interactions in Vitro and Non Clinical Models

Molecular Targeting and Biochemical Pathway Modulation (excluding human clinical data)

Ferrocene (B1249389) derivatives have demonstrated the capacity to interact with key biomolecules and modulate biochemical pathways in non-clinical settings. These interactions often involve direct binding or interference with enzymatic processes, as well as the generation of reactive species that can impact cellular functions.

Interaction with Nucleic Acids (e.g., DNA Scission in vitro)

Several studies indicate that ferrocene derivatives can interact with nucleic acids, particularly DNA, in vitro. Ferrocenyl α-aminocresol conjugates have been suggested to interact with DNA via minor-groove binding, based on spectrophotometric techniques and in silico docking simulations. nih.gov Half-sandwich arene metal complexes incorporating ferrocenyl-pyridine azine Schiff base have shown significant binding affinity to calf thymus (CT) DNA in vitro, inducing conformational changes as assessed by spectroscopic methods. researchgate.net These complexes may cause DNA strand breaks or cross-linking. researchgate.net Ferrocenyl guanidines have also been studied for their DNA interaction mechanisms using electrochemical and spectroscopic techniques. rsc.org Ferrocene-conjugated ternary copper(II) complexes exhibit binding affinity to CT DNA, with evidence suggesting groove binding and/or a partial intercalative mode. acs.org These copper(II) complexes also demonstrate efficient chemical nuclease activity in the presence of reducing or oxidizing agents. acs.org Notably, ferrocenium (B1229745) cations, the oxidized form of ferrocene, have been identified as efficient DNA cleaving agents in vitro, with the proposed mechanism involving Fenton chemistry and the generation of hydroxyl radicals leading to DNA degradation and strand-breakage. rsc.org In contrast, the neutral ferrocene compound itself did not show DNA cleavage activity in these studies. rsc.org Certain ferratricarbadecaboranes, possessing a ferrocene-like structure, have also shown evidence of DNA strand scission in L-1210 cells. nih.gov

Enzyme Inhibition and Activation Mechanisms (non-clinical)

Ferrocene derivatives have been explored for their ability to modulate enzyme activity in non-clinical models. Certain ferratricarbadecaboranes were found to inhibit de novo purine (B94841) synthesis in L-1210 cells by reducing the activity of PRPP amido transferase. nih.gov These compounds also moderately inhibited isolated L-1210 DNA topoisomerase activity. nih.gov The incorporation of ferrocenyl fragments into existing drug structures, such as in hydroxyferrocifens (analogs of tamoxifen) and ferroquine (B607439) (an analog of chloroquine), has been shown to modify their activity profiles, although the specific enzyme targets in these cases are not always explicitly defined as the primary mechanism of the ferrocene moiety itself. rsc.org A ferrocene-modified compound, JAHA, demonstrated similar inhibitory efficacy to SAHA as a histone deacetylase (HDAC) inhibitor in relevant assays, with molecular docking suggesting a similar binding mode. rsc.org, frontiersin.org Ferrocene-containing N-heterocyclic carbene supported gold(I) complexes have been confirmed to inhibit thioredoxin reductase (TrxR) in A549 lung cancer cells. rsc.org Furthermore, studies on triazolyl-ferrocene steroids have shown potent inhibitory effects on key enzymes of estrogen biosynthesis, including steroid sulfatase (STS), with the ferrocenyl moiety playing a significant role in enhancing binding affinity. researchgate.net

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Perturbation (in vitro)

A prominent mechanism associated with the biological activity of many ferrocene derivatives is their ability to generate reactive oxygen species (ROS) and perturb cellular redox homeostasis in vitro. The accumulation of cellular ROS has been observed to be enhanced in a dose-dependent manner in certain cell lines treated with ferrocene derivatives, potentially contributing to induced apoptosis. mdpi.com, nih.gov The redox chemistry inherent to the ferrocene moiety, particularly its oxidation to the ferrocenium cation, is implicated in the generation of ROS, often via a Fenton-type reaction involving hydrogen peroxide. mdpi.com, rsc.org, nih.gov, google.com, nih.gov This ROS generation can lead to oxidative stress. mdpi.com, mdpi.com Studies using dyes like H2DCF-DA have quantified the increase in ROS production by ferrocene derivatives in cell lines such as MCF-7 breast cancer cells, showing a correlation between cytotoxicity and ROS formation. nih.gov, researchgate.net Ferrocene-based compounds designed as ROS-regulating prodrugs can be activated in the presence of sufficient hydrogen peroxide to become highly efficient ROS generating catalysts, with decomposition products like iron ions and ferrocenium contributing to the increased ROS levels and resulting cytotoxicity. google.com The generation of ROS, particularly hydroxyl radicals, is considered a key factor in the DNA damage and apoptosis induced by some ferrocene derivatives. nih.gov, rsc.org Perturbation of mitochondrial function, which can be a major source of cellular ROS, is also linked to the cytotoxic effects of ferrocenyl compounds. mdpi.com, mdpi.com

Cellular Activity and Responses in Model Systems (excluding human clinical data)

Investigations in various cell lines and non-clinical models have characterized the cellular activities and responses induced by ferrocene derivatives, including their cytotoxic effects and the underlying intracellular mechanisms.

Effects on Cell Lines (e.g., cytotoxicity in non-human cells, without therapeutic claims)

Ferrocene derivatives have demonstrated cytotoxic effects in a range of cell lines, including both human and non-human models. Ferrocenyl α-aminocresol conjugates, for instance, showed higher toxicity towards Plasmodium falciparum parasite strains compared to a human breast cancer cell line. nih.gov Various ferrocene derivatives have been evaluated for their anti-proliferative activities in human cancer cell lines such as MCF-7, HT-29, CaSki, SiHa, HeLa, and Jurkat cells, often showing dose-dependent cytotoxicity. nih.gov, mdpi.com, nih.gov, researchgate.net, rsc.org, iiarjournals.org, researchgate.net Some studies have also included non-cancerous cell lines, such as MCF-10A normal breast cells, human embryonic kidney cells (HEK 293), retinal epithelial cells (RPE-1), and PHA-stimulated human lymphocytes, to assess differential toxicity. nih.gov, mdpi.com, rsc.org, iiarjournals.org, researchgate.net Certain ferrocene derivatives have shown higher cytotoxic activity against cancer cell lines compared to non-tumorigenic cells, suggesting some degree of selectivity. nih.gov, mdpi.com, nih.gov, iiarjournals.org, researchgate.net Ferratricarbadecaboranes with ferrocene-like structures have also exhibited cytotoxic effects in both murine (L-1210) and various human tissue culture lines. nih.gov The cytotoxic effects are often linked to the ability of these compounds to generate ROS and induce oxidative stress. nih.gov, google.com, researchgate.net

Interactive Table 1: Representative Cytotoxicity (IC50) of Selected Ferrocene Derivatives in Various Cell Lines (Examples from Search Results)

Compound TypeCell Line (Species)IC50 Value (µM)Source Snippet
Ferrocenyl α-aminocresol conjugatesPlasmodium falciparum (3D7 strain)Data not specified as IC50, higher toxicity reported nih.gov
Ferrocenyl α-aminocresol conjugatesPlasmodium falciparum (Dd2 strain)Data not specified as IC50, higher toxicity reported nih.gov
Ferrocenyl α-aminocresol conjugatesHCC70 (Human breast cancer)Data not specified as IC50, lower toxicity reported nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)2)MCF-7 (Human breast cancer)Moderate activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)CO2H)MCF-7 (Human breast cancer)Moderate activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-CH2CO2-Ph-4-Py)MCF-7 (Human breast cancer)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)2)HT-29 (Human colon cancer)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)CO2H)HT-29 (Human colon cancer)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-CH2CO2-Ph-4-Py)HT-29 (Human colon cancer)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)2)MCF-10A (Human normal breast)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-(CO2-Ph-4-Py)CO2H)MCF-10A (Human normal breast)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Fc-CH2CO2-Ph-4-Py)MCF-10A (Human normal breast)Low activity, specific IC50 not provided in snippet nih.gov
Ferrocene derivative (Compound 1b)CaSki (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 2a)CaSki (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 3)CaSki (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 1b)SiHa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 2a)SiHa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 3)SiHa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 1b)HeLa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 2a)HeLa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 3)HeLa (Human cervical cancer)Higher activity than cisplatin, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 1b)HEK 293 (Human embryonic kidney)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 2a)HEK 293 (Human embryonic kidney)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 3)HEK 293 (Human embryonic kidney)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 1b)RPE-1 (Human retinal epithelial)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 2a)RPE-1 (Human retinal epithelial)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Ferrocene derivative (Compound 3)RPE-1 (Human retinal epithelial)Lower toxicity than in cancer lines, specific IC50 not provided in snippet mdpi.com
Novel ferrocene derivative (F1)Jurkat (Human T-ALL)Potent cytotoxicity, low for normal cells, specific IC50 not provided in snippet nih.gov
Novel ferrocene derivative (F3)Jurkat (Human T-ALL)Potent cytotoxicity, low for normal cells, specific IC50 not provided in snippet nih.gov
Ferrocene-containing β-diketone (R=CF3)HeLa (Human cervix epitheloid)4.5 µmol dm⁻³ iiarjournals.org
Ferrocene-containing β-diketone (R=CF3)COR L23 (Human large cell lung)4.5 µmol dm⁻³ iiarjournals.org
Ferrocene-containing β-diketone (R=CF3)CoLo320DM (Human colorectal, platinum resistant)4.5 µmol dm⁻³ iiarjournals.org
Ferrocene-containing β-diketone (R=CF3)COR L23/CPR (Human large cell lung, platinum resistant)4.5 µmol dm⁻³ iiarjournals.org
Ferrocene-containing β-diketone (R=CF3)PHA-stimulated lymphocytes (Human)At least eight times less reactive than in cancer lines iiarjournals.org
FerroceneMCF7 (Human breast cancer)Lower cytotoxicity than ferrocenium salt, specific IC50 not provided in snippet researchgate.net
FerroceneMCF10A (Human normal breast)IC50 of 1250±8.3 µM researchgate.net
Ferrocenium salt (FeCp2BF4)MCF7 (Human breast cancer)Higher cytotoxicity than ferrocene, specific IC50 not provided in snippet researchgate.net
Ferrocenium salt (FeCp2BF4)MCF10A (Human normal breast)Higher toxicity than MCF7, specific IC50 not provided in snippet researchgate.net
Ferratricarbadecaboranyl salt ([1-(η5-C5H5)Fe-2-CH3-2,3,4-C3B7H9]+ [SbF6]-)L-1210 (Murine leukemia)Effective cytotoxic agent, specific data not provided in snippet nih.gov

Investigation of Intracellular Mechanisms (e.g., mitochondrial dysfunction, apoptosis induction pathways)

Studies have delved into the intracellular mechanisms by which ferrocene derivatives exert their effects, particularly focusing on mitochondrial function and the induction of apoptosis. Novel ferrocene derivatives have been shown to induce apoptosis in certain cell lines, and this process is often linked to the mitochondrial pathway. mdpi.com, nih.gov Key events observed include the loss of mitochondrial membrane potential, which is indicative of mitochondrial dysfunction. mdpi.com The accumulation of reactive oxygen species (ROS), often generated through mechanisms involving the ferrocene moiety and mitochondria, plays a significant role in triggering apoptosis. mdpi.com, nih.gov Perturbations in the balance of pro- and anti-apoptotic proteins, such as a decrease in Bcl-2 and an increase in BAX, are commonly observed, favoring the induction of apoptosis. mdpi.com, nih.gov This can lead to the release of Cytochrome c from the mitochondria into the cytosol, a critical step in activating the caspase cascade. mdpi.com, nih.gov Activation of initiator caspases like Caspase-9 and executioner caspases like Caspase-3, followed by cleavage of proteins such as PARP, are downstream events in the mitochondrial-dependent apoptosis pathway initiated by some ferrocene derivatives. mdpi.com, nih.gov Besides apoptosis, the modulation of autophagy has also been linked to the cytotoxic effects of certain ferrocenyl compounds. mdpi.com, mdpi.com

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

SAR studies involving ferrocene derivatives in non-clinical contexts aim to elucidate the relationship between their chemical structures and their biological activities, such as cytotoxicity, enzyme inhibition, or antimicrobial effects acs.orgunimas.mydepth-first.comnih.govfigshare.comresearchgate.netcase.edumdpi.com. These studies are essential for the rational design and optimization of ferrocene-based compounds with improved potency and desired pharmacological profiles. The incorporation of the ferrocene moiety into organic molecules can significantly alter their physicochemical properties, including lipophilicity and electronic distribution, thereby impacting their interactions with biological targets nih.govnih.gov.

Research has shown that the biological activity of ferrocene derivatives is often linked to the presence of the ferrocene unit and its ability to undergo reversible oxidation to the ferrocenium cation acs.orgunimas.mynih.govresearchgate.netresearchgate.net. This redox property is hypothesized to play a role in mechanisms such as the generation of reactive oxygen species (ROS) via a Fenton-type reaction, which can lead to cellular damage, particularly in cancer cells unimas.myresearchgate.netplos.org. The lipophilicity conferred by the ferrocene group can also enhance membrane permeability, facilitating cellular uptake acs.orgnih.gov.

Comparative in vitro SAR studies often involve evaluating ferrocene derivatives alongside their ferrocene-lacking organic counterparts or analogues with different metal centers or aromatic substitutes depth-first.comfigshare.com. These comparisons help to isolate the specific contribution of the ferrocene moiety to the observed biological activity.

Influence of Ferrocene Core Modifications on Biological Activity

Modifications to the ferrocene core, which consists of the iron atom sandwiched between two cyclopentadienyl (B1206354) rings, can significantly impact the biological activity of ferrocene derivatives. These modifications can include the introduction of substituents on the cyclopentadienyl rings or the bridging of the two rings (ansa-ferrocenes).

Substitution patterns on the cyclopentadienyl rings can influence the electronic and steric properties of the ferrocene core, affecting its redox potential and interactions with biological macromolecules. While specific data for "ferrocin D" are not available, studies on other substituted ferrocene derivatives demonstrate this principle. For instance, the introduction of certain substituents can alter the lipophilicity and modulate the compound's ability to cross cell membranes or interact with specific binding sites.

Ansa-ferrocenes, where the two cyclopentadienyl rings are linked by a bridge, represent another type of ferrocene core modification researchgate.netresearchgate.netplos.org. This bridging restricts the rotation of the cyclopentadienyl rings and can induce strain and planar chirality, leading to distinct structural and electronic properties compared to their unbridged counterparts researchgate.netplos.org. SAR studies on ansa-ferrocene derivatives have shown that the nature and length of the bridge can influence biological activity researchgate.net. For example, some ansa-ferrocene derivatives have demonstrated enhanced biological properties, such as increased cytotoxicity, compared to their ferrocene analogues without a bridge researchgate.net. This suggests that the altered conformation and potentially modified electronic properties of the bridged system play a role in their biological interactions.

Studies on ferrocenophane phenols, which are bridged analogues of ferrocifen, have shown promising anticancer properties researchgate.netresearchgate.netplos.org. For instance, aferrocenophane phenol (B47542) derivative showed activity at the micromolar level against certain cancer cell lines researchgate.net. This highlights that constraining the flexibility of the ferrocene moiety through bridging can be a strategy to modulate and potentially improve biological activity in non-clinical models.

Role of Conjugated Moieties in Modulating Activity

The biological activity of ferrocene derivatives is also profoundly influenced by the nature of the organic or biological moieties conjugated to the ferrocene core. The ferrocene unit can be linked to a wide variety of functional groups, known drugs, or biomolecules, creating hybrid molecules with potentially altered or enhanced biological properties nih.govunimas.mynih.govnih.govnih.gov.

A prominent example is the conjugation of ferrocene with known pharmacophores. Ferrocifen, a ferrocene analog of the widely used breast cancer drug tamoxifen (B1202), is a well-studied example where replacing a phenyl ring of tamoxifen with a ferrocene moiety resulted in compounds with potent anticancer activity against both hormone-dependent and hormone-independent cancer cell types in non-clinical models acs.orgunimas.mynih.govnih.govresearchgate.net. This modification altered the activity spectrum compared to the parent drug unimas.my.

For example, ferrocene-steroid conjugates have been investigated for their antiproliferative effects, with the ferrocene moiety potentially enhancing the cytotoxic activity unimas.mynih.gov. Studies on ferrocene-amino acid conjugates have also explored their cytotoxic potential mdpi.com. The nature of the linker connecting the ferrocene core to the conjugated moiety can also play a role in the compound's activity by influencing its flexibility, stability, and interactions with biological systems figshare.com.

In the context of histone deacetylase (HDAC) inhibitors, ferrocene-based analogues like JAHA (N(1)-Hydroxy-N(8)-ferrocenyloctanediamide), an organometallic analogue of SAHA (Vorinostat), have been synthesized and evaluated acs.orgcase.edu. These studies indicate that the ferrocenyl group can act as a bioisostere for aromatic rings in the cap group of HDAC inhibitors, influencing their inhibitory activity against different HDAC isoforms acs.orgcase.edu.

Advanced Applications in Materials Science and Research Technologies

Smart Materials and Responsive Systems

Smart materials and responsive systems are designed to change their properties in a controlled manner in response to external stimuli such as electrical signals, light, temperature, or chemical changes. mdpi.comresearchgate.net Ferrocene (B1249389) derivatives are gaining considerable attention in this area due to their reversible redox activity, which can be leveraged to induce significant changes in material properties. mdpi.comresearchgate.netmdpi.com While specific research on "ferrocin D" as a component of smart materials is not detailed in the available literature, the principles and applications discussed in this section for ferrocene derivatives are broadly relevant.

Electroactive Materials and Organic Conductors

Ferrocene derivatives are recognized as excellent electron donor materials owing to their unique electrochemical properties. mdpi.com The reversible redox couple of Fe²⁺/Fe³⁺ in ferrocene is particularly valuable for applications requiring electron transfer and electrical conductivity. mdpi.comresearchgate.net The incorporation of ferrocenyl units into polymer skeletons, for instance, provides avenues towards novel materials for various applications, including redox batteries and optical and magnetic switches. magtech.com.cnrsc.org

Ferrocene-based hyperbranched polymers have been developed as electroactive materials. mdpi.commagtech.com.cnrsc.org These polymers can be synthesized with controlled morphologies, such as spheres and hollow polyhedra, for specific applications. mdpi.commagtech.com.cn For example, spherical ferrocene-based polymers have shown remarkable redox performances when used as electroactive anodes in lithium-ion batteries (LIBs), demonstrating high capacity and stable performance over numerous cycles. magtech.com.cnrsc.org

Ferrocene-containing coordination polymers (Fc-CPs) also offer benefits such as high thermal stability, two stable redox states, fast electron transfer, and excellent charge/discharge efficiency, making them promising for electrochemical applications. researchgate.net The integration of ferrocene units into coordination polymers containing other metals can result in materials with unprecedented properties. researchgate.net

Self-assembled monolayers (SAMs) containing electroactive ferrocene functional groups have been extensively studied as model systems for forming electronic devices by self-assembly. acs.orgnih.gov Ferrocene-terminated alkanethiol SAMs on gold have been particularly investigated, although interactions between electroactive molecules can perturb the oxidation-reduction process. nih.gov

Redox-Responsive Polymers and Dendrimers

The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple is a key feature utilized in the design of redox-responsive polymers and dendrimers. researchgate.netrsc.orgnih.govacs.org The switching between the neutral, relatively hydrophobic ferrocene and the positively charged, more hydrophilic ferrocenium moiety can induce significant changes in polymer properties, such as solubility, conformation, and aggregation behavior. researchgate.netmdpi.com

Ferrocene-based redox-responsive polymer gels have been extensively investigated for various applications. researchgate.net The ferrocene unit plays a key role in the fabrication of these gels, and their responsive behavior and applications have been widely discussed. researchgate.net For instance, the swelling and collapsing of polymer films containing ferrocene can be modulated by redox stimuli, affecting properties like photoluminescence intensity. researchgate.net

Ferrocene-containing poly(2-oxazoline)s have been synthesized as redox-active polymers, with their redox behavior confirmed by techniques like UV-Vis measurements and cyclic voltammetry. rsc.org These polymers can be designed with adjustable molar masses and end-group control. rsc.org

Ferrocene-tethered poly(amidoamine) dendrimers (Fc-D) have been employed in constructing biosensor interfaces on electrodes. nih.gov Ferrocene dendrimers have also shown a remarkable "dendritic effect" in the recognition of small anions, where the sensing and recognition ability can improve with increasing dendritic generation. rsc.org

Molecular Switches and Logic Gates

Ferrocene derivatives are valuable building blocks for the construction of molecular switches and logic gates due to their distinct and reversible redox states. mdpi.comresearchgate.netrsc.orgxjenza.orgresearchgate.netwikipedia.org The ability to switch between the neutral ferrocene and the charged ferrocenium species allows for the design of molecules that can change their state or perform logical operations in response to electrochemical or chemical inputs. mdpi.comwikipedia.org

The rotatory motion of the cyclopentadienyl (B1206354) ligands in ferrocene, which has a very low rotation barrier, can be used in the design of rotatory molecular switches. mdpi.comacs.org These switches can be controlled by various external stimuli, including changes in pH, interactions with coordinating species, or redox reactions. mdpi.com Examples include bistable ferrocene-based rotaxanes that switch between states based on chemical stimuli. mdpi.com

Ferrocene-based systems have been designed to function as molecular logic gates (MLGs). mdpi.comxjenza.orgresearchgate.netnih.gov These systems can perform simple logic operations by coupling molecular recognition processes with detectable signals, often fluorescence or electrochemical responses. mdpi.comxjenza.orgresearchgate.net For example, ferrocene-appended probes have been used to construct binary basic logic circuits like "INHIIBIT" and "OR" for biosensing applications. nih.gov Molecules designed with a fluorophore reporter and a ferrocene group can function as AND logic gates, where a fluorescent signal is observed only when specific conditions related to protonation and oxidation are met. xjenza.orgresearchgate.net

Sensor Development and Chemo/Biosensing Research

Ferrocene and its derivatives have emerged as significant components in the development of electrochemical sensors and biosensors due to their well-defined electrochemical properties, chemical stability, and ease of functionalization. acs.orgacs.orgresearchgate.netmdpi.comdeakin.edu.auciac.jl.cnrsc.orgresearchgate.netrsc.orgresearchgate.net The reversible redox process of ferrocene serves as a highly efficient and adaptable redox-active center for sensor applications, allowing for the detection of various chemical species. mdpi.comciac.jl.cn

Electrochemical Sensors for Molecular Recognition (e.g., anions, saccharides)

Ferrocene-based electrochemical sensors are widely used for molecular recognition, where the binding of an analyte to a ferrocene-modified receptor induces a change in the electrochemical properties of the ferrocene unit, typically a shift in its redox potential. mdpi.comnih.govacs.orgresearchgate.netmdpi.comdeakin.edu.aursc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govuq.edu.au

Anion Recognition: Ferrocene-based receptors have demonstrated significant electrochemical responses to various anions. mdpi.comdeakin.edu.aursc.orgresearchgate.netrsc.orgresearchgate.netuq.edu.au Functionalization of the ferrocene core with groups like amides, urea (B33335), or thiourea (B124793) enhances anion binding through hydrogen bonding interactions. mdpi.comdeakin.edu.auresearchgate.net Macrocyclic systems incorporating ferrocene can facilitate selective recognition of larger or structurally complex anionic targets. mdpi.comuq.edu.au Electrochemical titrations are often used to study anion binding, where the shift in the ferrocene redox potential indicates guest binding. uq.edu.au

Ferrocene Derivative ReceptorAnalyte AnionSolvent/ElectrolytePotential Shift (mV)Ref.
Receptor 57 (urea-functionalized)Cl⁻1:1 MeCN–DCM / 0.1 M [Bu₄N][BF₄] (SAM)115 mdpi.comdeakin.edu.au
Receptor 57 (urea-functionalized)Bz⁻1:1 MeCN–DCM / 0.1 M [Bu₄N][BF₄] (SAM)180 mdpi.comdeakin.edu.au
Receptor 57 (urea-functionalized)H₂PO₄⁻1:1 MeCN–DCM / 0.1 M [Bu₄N][BF₄] (SAM)250 mdpi.comdeakin.edu.au
Ferrocene-containing macrocyclic 22Cl⁻MeCN / 0.1 M [Bu₄N][PF₆]60 mdpi.com
Ferrocene-containing macrocyclic 22AcO⁻MeCN / 0.1 M [Bu₄N][PF₆]20 mdpi.com
Ferrocene-containing macrocyclic 22H₂PO₄⁻MeCN / 0.1 M [Bu₄N][PF₆]15 mdpi.com

Saccharide Recognition: Ferrocene-modified boronic acids are a key class of compounds used in electrochemical biosensors for saccharides. mdpi.comnih.gov These sensors leverage the selective binding of boronic acid moieties to diol residues in sugars, forming cyclic boronate esters. mdpi.comnih.gov This binding event alters the redox properties of the ferrocene unit, allowing for electrochemical determination of sugars. mdpi.com Ferrocene-carbohydrate conjugates have been synthesized and their binding interactions with molecules like beta-cyclodextrin (B164692) studied using electrochemical techniques. nih.gov

Ferrocene Derivative (Boronic Acid)Analyte SaccharideConditionsPotential Shift (mV)Ref.
Bisboronic acid (Figure 2 in Ref. mdpi.com)D-Glucose (10 mM)Aqueous buffer, pH not specified (DPV)+90 (0.36 V to 0.45 V) mdpi.com
Ferroceneboronic acid (FcBA)FructosepH 7.0 (CV)Shift observed mdpi.com
Ferroceneboronic acid (FcBA)GlucosepH 7.0 (CV)Shift observed mdpi.com

Ferrocene derivatives have also been explored for the recognition of neutral molecules. mdpi.comdeakin.edu.au These interactions often rely on specific binding conditions and receptor design. mdpi.comdeakin.edu.au

Functional Materials for Biosensor Platforms

Ferrocene derivatives are widely used as redox mediators or labels in the construction of biosensor platforms. nih.govnih.govacs.orgciac.jl.cnresearchgate.netresearchgate.net They facilitate electron transfer between the electrode surface and the biological recognition element, such as an enzyme or antibody. nih.govciac.jl.cnresearchgate.net

In enzyme biosensors, ferrocene derivatives are commonly used to mediate electron transfer between the enzyme's active site and the electrode. nih.govciac.jl.cnresearchgate.net For example, in amperometric glucose sensors, ferrocene derivatives coupled with glucose oxidase (GOx) enable the electrochemical detection of glucose. nih.govciac.jl.cn

Ferrocene-modified thin films and nanoparticles are utilized in biosensor fabrication. nih.gov These can be prepared by various methods, including in situ polymerization, layer-by-layer (LbL) deposition, host-guest complexation, and molecular recognition. nih.gov Ferrocene-modified nanoparticles, such as gold nanoparticles, have been used as redox-active materials to fabricate electrochemical biosensors. nih.gov

Ferrocene-modified conducting polymers have been employed in the development of biosensors, such as amperometric urea biosensors. nih.gov Nanomaterials like carbon nanotubes and graphene are also incorporated into ferrocene-based biosensing platforms to enhance properties like surface area and electron transfer efficiency. nih.govacs.orgciac.jl.cn

Ferrocene has been used as an electrochemical probe in immunosensing platforms. For instance, ferrocene-tagged antibodies have been utilized to monitor biomarkers, enabling the detection of conditions like vitamin D deficiency in clinical samples with high sensitivity. mdpi.com

Ferrocene-cored poly(amidoamine) dendrimers have been used in electrochemical DNA detection strategies, demonstrating high sensitivity in detecting target DNA sequences. nih.gov

While ferrocene and its derivatives are extensively studied and applied in these areas, specific research detailing the synthesis, properties, and applications of "this compound" as a distinct compound within smart materials, responsive systems, or sensor development is not prominent in the reviewed literature. The versatile chemistry and redox activity of the ferrocene core, however, provide a strong foundation for the potential development of various ferrocene derivatives, including potentially "this compound," for these advanced technological applications.

Biosensor TypeFerrocene ComponentAnalyte DetectedKey Feature/PerformanceRef.
Amperometric Glucose SensorFerrocene derivatives (as redox mediators)GlucoseMediates electron transfer between GOx and electrode. nih.govciac.jl.cn
Urea BiosensorFerrocene-modified conducting polymerUreaAmperometric detection. nih.gov
DNA SensorFerrocene-cored poly(amidoamine) dendrimersTarget DNAHigh sensitivity (e.g., 0.13 μA/(ng/ml)), low detection limit (e.g., 0.38 nM). nih.gov
ImmunosensorFerrocene-tagged antibodiesBiomarkers (e.g., 25(OH)D₃)Ultrasensitive electrochemical signal, linear range (e.g., 1-100 ng/mL), low detection limit (e.g., 0.1 ng/mL). mdpi.com
Sensor PlatformFerrocene-functionalized gold nanoparticleshIgG, H₂O₂Optimized stepwise preparation, large surface area. dntb.gov.ua

Optical and Luminescent Sensing Architectures

This compound and its derivatives play a role in the development of optical and luminescent sensing architectures, often by leveraging the redox properties of the ferrocene unit. The redox-active ferrocene moiety makes it valuable in redox-responsive sensors. lookchem.com Ferrocene-based cation sensors utilizing purely optical detection are an emerging area of research. jomardpublishing.com

The incorporation of ferrocenyl derivatives into luminescent systems can lead to new applications where ferrocene acts as a redox center, resulting in optically and electrochemically active sensors. sci-hub.ruresearchgate.net While ferrocene can classically quench excited states, its presence does not necessarily extinguish luminescence; instead, it can be advantageously used in multiresponsive systems. sci-hub.ruresearchgate.net

Research has demonstrated the use of ferrocenecarboxaldehyde in the creation of Schiff bases that exhibit multi metal ion sensing properties, observable through changes in their electronic spectra upon interaction with metal ions like Cu2+. researchgate.netnih.gov Furthermore, a ferrocene–rhodamine receptor synthesized using ferrocenecarboxaldehyde has been reported for the multi-feature detection of Hg2+ in water and living cells, showing a notable fluorescence-on response. acs.org The introduction of a redox-active ferrocene motif in BODIPY-based anion sensors has been shown to induce significant changes in fluorescence response. chemrxiv.org In systems involving porphyrins, ferrocene can quench fluorescence due to photo-induced electron transfer, a property that can be utilized in designing light-sensitive ligands for sensor applications. mdpi.com Luminescent coordination polymers incorporating transition metals are also being explored for sensing technologies, with studies involving charge transfer reactions between photo-excited MOF linkers and node-anchored ferrocene units. researchgate.net

Analytical Chemistry Methodologies for Research

This compound is a valuable compound in analytical chemistry, particularly as a derivatization reagent and in conjunction with separation and detection techniques. It is listed as a derivatization reagent for High-Performance Liquid Chromatography (HPLC). nih.govgreyhoundchrom.comrsc.orgclinicalresearchnewsonline.comsigmaaldrich.comthermofisher.comthermofisher.com

Ferrocenecarboxaldehyde is specifically utilized as a derivatization reagent for HPLC analysis. nih.govgreyhoundchrom.comrsc.orgclinicalresearchnewsonline.comsigmaaldrich.comthermofisher.comthermofisher.com Ferrocene-containing reagents, including ferrocenecarboxaldehyde and ferrocene carboxylic acid chloride (FAC), have been employed to derivatize primary amines, with FAC also reacting with secondary amines to form stable, easily oxidized products. libretexts.org These derivatization reactions introduce a "tag" that imparts a detectable physical property to the analyte. libretexts.org Ferrocene-based derivatizing agents are particularly useful for techniques like LC/MS and LC/electrochemical detection/MS (LC/EC/MS) because they simultaneously introduce a mass tag and an electroactive group. researchgate.net This characteristic is advantageous as ferrocene is readily oxidized upon ionization, producing stable ions that can be measured with high sensitivity in Electrospray Ionization (ESI)-MS. google.comwipo.intgoogle.com Novel ferrocene-based Cookson-type reagents, such as 4-ferrocenylmethyl-1,2,4-triazoline-3,5-dione (FMTAD), have been specifically designed to enhance the sensitivity of vitamin D analog detection in ESI-LC/MS/MS. nih.gov

Ferrocenecarboxaldehyde is used in methodologies that couple derivatization with separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS has been employed for monitoring ferrocene and its derivatives, including ferrocenecarboxaldehyde, to evaluate their potential degradation. researchgate.netnih.gov

Ferrocene compounds are responsive to LC/MS, enabling high-sensitivity measurements, especially with LC/ESI-MS/MS. google.comwipo.intgoogle.com Ferrocene-based derivatization is particularly useful for LC/MS and LC/EC/MS detection. researchgate.net For instance, a specific and sensitive LC/ESI-MS/MS method utilizing a ferrocene-based Diels-Alder derivatization reagent (FMTAD) has been developed for the determination of 1alpha-hydroxyvitamin D3 in rat plasma, achieving significantly improved detection limits. nih.gov Bioanalytical methods for ferrocene derivatives have also been developed using LC-MS, including LC/Q-TOF MS and LC/QQQ MS. nih.gov Derivatization with ferrocene-containing reagents followed by HPLC coupled with electrochemical detection (HPLC-ECD) is another established analytical approach for various analytes. libretexts.org

The incorporation of the ferrocene moiety through derivatization enhances the capabilities of advanced detection and quantification techniques. Ferrocene-based derivatization can lead to improved detection limits in techniques such as LC/ESI-MS/MS. nih.gov The inherent redox activity of ferrocene is exploited in electrochemical sensors, providing high sensitivity and selectivity for the detection of various analytes. chemimpex.com

Ferrocenecarboxaldehyde has been used to modify electrodes for electrochemical sensing applications. For example, electrochemical detection of human IgE was successfully achieved using ferrocenecarboxaldehyde-modified Indium Tin Oxide (ITO) electrodes, utilizing electrocatalytic current amplification through redox cycling. mdpi.com This method demonstrated good selectivity for the target IgE. mdpi.com The electroactive nature imparted by ferrocene-based derivatization makes these compounds suitable for detection techniques like LC/EC/MS. researchgate.net Furthermore, ferrocene-grafted chemosensors have shown selective detection of metal cations with significant fluorescence enhancement, enabling quantification. mdpi.com

Bio-imaging Probes and Research Tools (non-clinical)

This compound and its derivatives are explored as research tools, including potential applications as non-clinical bio-imaging probes. Ferrocenecarboxaldehyde-based probes have been developed that enable the multichannel detection of reactive oxygen species, such as H2O2, in biological systems. lookchem.com

Computational and Theoretical Chemistry of Ferrocene Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern organometallic chemistry, providing a detailed picture of the electronic environment in molecules like ferrocene (B1249389). These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive high-level ab initio techniques.

Density Functional Theory (DFT) has become a cornerstone for investigating the molecular geometry and energy landscapes of ferrocene systems. It offers a balance of computational cost and accuracy, making it suitable for studying the subtle energetic differences between ferrocene's conformers. The primary debate has revolved around the relative stability of the eclipsed (D5h) and staggered (D5d) conformations.

Numerous DFT studies have concluded that in the gas phase, the eclipsed conformer represents the true energy minimum, with the staggered conformer being a saddle point on the potential energy surface. The energy barrier to internal rotation between the two is very small, calculated to be around 1.1 kcal/mol. This low barrier explains the fluxional nature of the molecule. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or m6-31G(d), have been instrumental in optimizing molecular structures that show excellent agreement with experimental data from X-ray and electron diffraction studies. For instance, DFT calculations have successfully reproduced key geometric parameters of ferrocene and its derivatives.

Table 1: Comparison of Experimental and DFT-Calculated Molecular Parameters for Ferrocene.
ParameterExperimental Value (Electron Diffraction)DFT (B3LYP/m6-31G(d)) Calculated Value
Fe-C Bond Length (Å)2.058 ± 0.005~2.07 - 2.09
C-C Bond Length (Å)1.431 ± 0.005~1.36 - 1.83
Conformational Energy MinimumEclipsed (D5h)Eclipsed (D5h)
Rotational Barrier (kcal/mol)~1.1~0.9 - 1.2

For properties requiring higher accuracy, particularly electronic properties like ionization potentials and excitation energies, high-level ab initio methods are employed. These "first-principles" methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals.

The "gold standard" Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), has been used to benchmark the electronic properties of ferrocene. Recent calculations using explicitly correlated coupled cluster methods, such as CCSD(T)-F12, have yielded first ionization potential (IP) values around 6.81 eV, which are in excellent agreement with experimental measurements that range from 6.72 eV to 6.81 eV. These high-level calculations are crucial for validating the results of more computationally efficient methods and for providing reliable data where experimental values are ambiguous.

Table 2: First Ionization Potential (IP) of Ferrocene: A Comparison of Experimental and High-Level Theoretical Values.
MethodCalculated/Measured IP (eV)
Experimental (Photoelectron Spectroscopy)6.72
Experimental (Average)6.86 ± 0.13
ΔSCF (DFT - B3LYP)~6.90
Ab Initio (SAC-CI)6.26
Ab Initio (CCSD(T)-F12)~6.81

Molecular Orbital (MO) theory provides the foundational framework for understanding the unique "sandwich" bonding in ferrocene. The model describes the interaction between the d-orbitals of the central iron(II) atom and the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) rings. The Fe2+ center has six d-electrons, and each aromatic cyclopentadienide (B1229720) anion (Cp-) contributes six π-electrons, resulting in a stable 18-electron complex.

The π-orbitals of the two Cp rings are combined to form symmetry-adapted linear combinations (SALCs). These SALCs, which have a1g, a2u, e1g, e1u, e2g, and e2u symmetries (in the D5d point group), then overlap with the corresponding symmetry-matched atomic orbitals of the iron atom (s, p, and d orbitals). The most significant bonding interactions arise from the overlap of the metal's e1g (dxz, dyz) orbitals with the e1g SALCs of the ligands, leading to substantial stabilization of the molecule. The HOMO (Highest Occupied Molecular Orbital) in ferrocene is largely metal-centered with e2g (dxy, dx2-y2) character. This theoretical model successfully explains ferrocene's high stability, diamagnetism, and aromatic-like reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of ferrocene systems over time and at various temperatures. By solving Newton's equations of motion, MD simulations can model the fluxional rotation of the Cp rings, ring tilting, and vibrations of the Fe-Cp bonds.

Quantum mechanical atom-centered density-matrix propagation (ADMP) MD studies have shown that at very low temperatures (below 18 K), ferrocene prefers an eclipsed-like conformation. As the temperature increases, the Cp rings begin to exhibit significant rotational motion, leading to a dynamic configuration that averages between the eclipsed and staggered forms. These simulations also reveal that at room temperature, the Fe-C distances are not all identical but can be described as having a 2:2:1-fold pattern. MD simulations are also used to compute properties in solution, such as absolute oxidation potentials, by modeling the interactions between the ferrocene molecule and the surrounding solvent and electrolyte ions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. DFT calculations have proven particularly effective in simulating the infrared (IR) spectra of ferrocene. Theoretical spectra generated using models like B3LYP/m6-31G(d) show excellent agreement with experimental FTIR spectra without the need for scaling factors.

These computational predictions have been instrumental in resolving structural questions. For example, the fingerprint region of the IR spectrum between 450-500 cm⁻¹ is highly sensitive to the conformation of the molecule. DFT calculations accurately predict the distinct spectral patterns for the eclipsed (D5h) and staggered (D5d) conformers, confirming that the solution-phase spectrum is dominated by the eclipsed form. Similarly, time-dependent DFT (TD-DFT) is used to calculate UV-vis absorption spectra, helping to assign electronic transitions, such as metal-to-ligand charge-transfer (MLCT) and d-d transitions, in ferrocene and its derivatives.

Theoretical Insights into Reactivity and Mechanism

Computational methods provide invaluable insights into the reactivity of ferrocene and the mechanisms of its reactions. DFT calculations can map out reaction pathways, identify transition states, and determine activation energies for processes like electrophilic substitution. The models help explain why ferrocene undergoes aromatic substitution more readily than benzene, suggesting that electrophiles can initially attack the iron center before rearranging to the cyclopentadienyl ring.

Theoretical studies also illuminate the redox behavior of ferrocene. The reversible one-electron oxidation to the ferrocenium (B1229745) cation is a hallmark of its chemistry. DFT calculations can predict how substituents on the Cp rings will alter the redox potential; electron-withdrawing groups make oxidation more difficult, while electron-donating groups make it easier. Furthermore, computational studies have been used to investigate the mechanism of ferrocene oxidation by various agents and its role as a catalyst in organic reactions, where the ferrocenium cation often acts as a single-electron transfer agent.

Future Research Directions and Perspectives in Ferrocene Derivatives

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Ferrocin D with reproducibility?

  • Methodological Answer :
    Synthesis should follow validated chemical protocols (e.g., HPLC or NMR for purity assessment ≥95%), with detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires spectral data (e.g., 1^1H/13^{13}C NMR, FT-IR) and comparison to reference standards. For novel compounds, provide crystallographic data or mass spectrometry validation .
    • Key Data Table :
PropertyMethodReference StandardAcceptable Threshold
PurityHPLCUSP guidelines≥95%
Structural identity1^1H NMRKnown spectraδ-value match ±0.1 ppm

Q. How should researchers design in vitro pharmacological screening assays for this compound?

  • Methodological Answer :
    Use dose-response curves (e.g., IC50_{50} values) with positive/negative controls. Ensure assay reproducibility via triplicate runs and statistical validation (e.g., ANOVA for inter-group variability). Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate therapeutic vs. toxic effects .

What frameworks are suitable for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer :
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example:

    "Does this compound (Intervention) reduce oxidative stress (Outcome) in murine hepatocytes (Population) compared to ascorbic acid (Comparison)?" .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanistic studies be resolved?

  • Methodological Answer :
    Conduct a scoping review to map conflicting evidence (e.g., antioxidant vs. pro-oxidant effects). Use meta-regression to identify confounding variables (e.g., cell type, dosage). Validate findings through orthogonal assays (e.g., ROS detection via DCFH-DA and electron spin resonance) .
    • Conflict Analysis Table :
StudyModel SystemDose (µM)Observed EffectPotential Confounder
AHepG210AntioxidantSerum-free medium
BRAW 264.750Pro-oxidantLPS pre-treatment

Q. What statistical methods are optimal for analyzing time-series data in this compound’s in vivo pharmacokinetics?

  • Methodological Answer :
    Use mixed-effects models to account for inter-subject variability. Apply Akaike Information Criterion (AIC) to compare compartmental vs. non-compartmental analyses. Validate with bootstrap resampling (≥1,000 iterations) .

Q. How to ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :
    Adhere to ARRIVE guidelines for animal studies: justify sample sizes via power analysis, report attrition rates, and blind outcome assessments. For human cell lines, document IRB approval and informed consent for donor materials .

Guidance for Reproducibility

  • Data Transparency : Share raw spectra, crystallographic files, and assay protocols in supplementary materials, referencing standards like the BElstein Journal of Organic Chemistry .
  • Bias Mitigation : Use CONSORT checklists for trial reporting and allocation concealment to minimize selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.